

# Azido-PEG4-Amido-Tris CAS number and molecular weight

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## Compound of Interest

Compound Name: Azido-PEG4-Amido-Tris

Cat. No.: B605849

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## In-Depth Technical Guide: Azido-PEG4-Amido-Tris

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Azido-PEG4-Amido-Tris**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

## Core Compound Data

The fundamental physicochemical properties of **Azido-PEG4-Amido-Tris** are summarized below.

Property	Value	Reference
CAS Number	1398044-55-7	N/A
Molecular Weight	394.4 g/mol	N/A
Molecular Formula	C15H30N4O8	N/A
IUPAC Name	3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide	N/A

## Chemical Structure and Functionality

**Azido-PEG4-Amido-Tris** is comprised of three key functional components:

- Azido Group (N<sub>3</sub>):** This terminal functional group is the reactive handle for "click chemistry," a class of highly efficient and specific bioorthogonal reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
- PEG4 Spacer:** The tetraethylene glycol spacer is a hydrophilic linker that enhances the solubility and bioavailability of the conjugated molecules. The defined length of the PEG spacer is crucial in applications like PROTACs, where the distance between the two ends of the linker needs to be optimized.
- Amido-Tris Moiety:** The tris(hydroxymethyl)aminomethane (Tris) group, connected via an amide linkage, provides a stable, hydrophilic anchor. The hydroxyl groups can also serve as potential points for further modification if required.

## Applications in Research and Drug Development

The unique structure of **Azido-PEG4-Amido-Tris** makes it a versatile tool in several advanced research areas:

- **PROTACs:** As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
- **Bioconjugation:** The azide group allows for the precise and efficient attachment of this linker to alkyne-modified biomolecules, such as proteins, peptides, and nucleic acids, through click chemistry.
- **Drug Delivery:** The hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and circulation time.

## Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general protocol for a copper(I)-catalyzed click chemistry reaction (CuAAC) using **Azido-PEG4-Amido-Tris**.

**Objective:** To conjugate **Azido-PEG4-Amido-Tris** to an alkyne-containing biomolecule.

**Materials:**

- **Azido-PEG4-Amido-Tris**
- Alkyne-modified biomolecule (e.g., protein, peptide)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Reaction buffer (e.g., phosphate-buffered saline, PBS), free of primary amines
- Solvent for dissolving **Azido-PEG4-Amido-Tris** (e.g., DMSO, water)

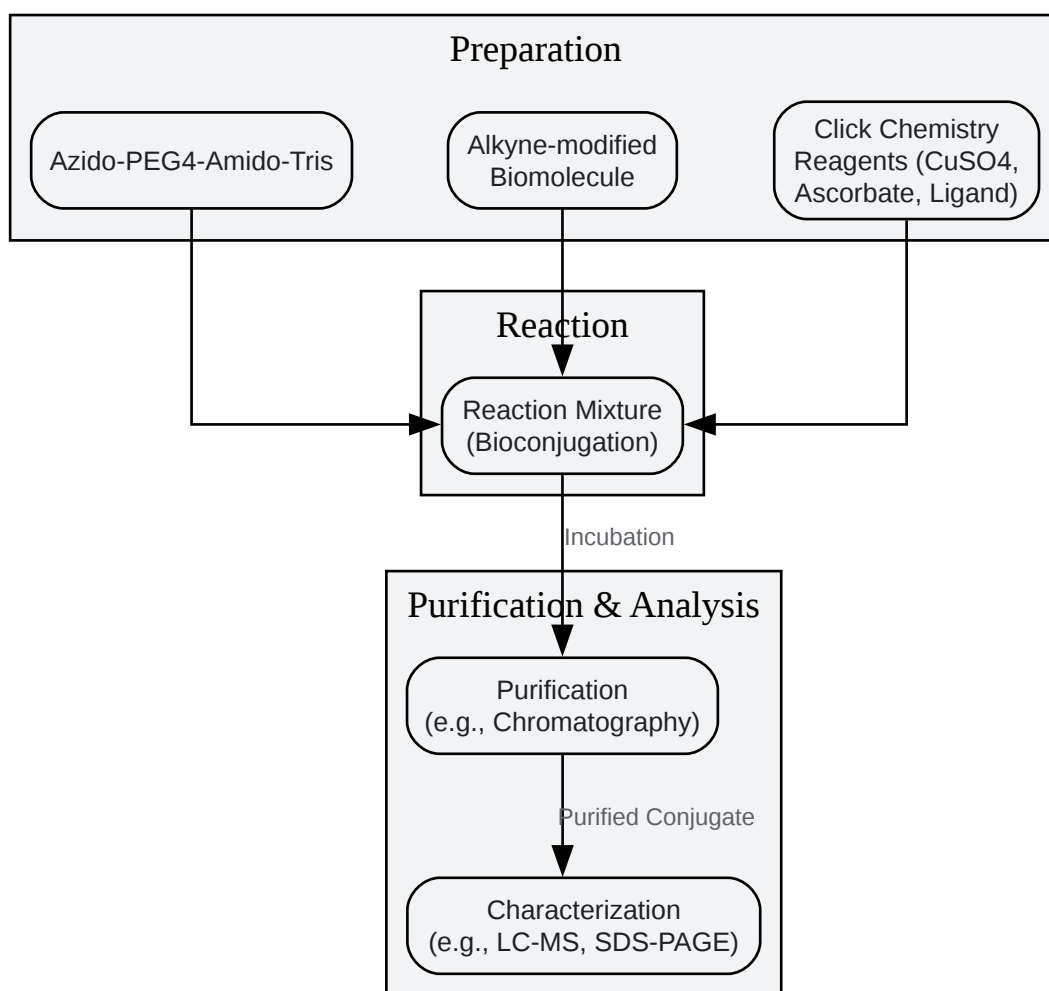
**Protocol:**

- **Preparation of Stock Solutions:**

- Prepare a stock solution of **Azido-PEG4-Amido-Tris** in a suitable solvent (e.g., 10 mM in DMSO).
- Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
- Prepare a stock solution of CuSO<sub>4</sub> in water (e.g., 100 mM).
- Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
- Prepare a stock solution of the copper ligand (e.g., THPTA) in water.
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of **Azido-PEG4-Amido-Tris**. The optimal molar ratio should be determined empirically.
  - Add the copper ligand to the reaction mixture.
  - Add CuSO<sub>4</sub> to the reaction mixture.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be optimized.
- Incubation:
  - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
- Purification:
  - Purify the resulting conjugate to remove unreacted reagents using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

## Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for conjugating **Azido-PEG4-Amido-Tris** to a target molecule using click chemistry.



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Caption: A general workflow for the bioconjugation of **Azido-PEG4-Amido-Tris**.

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